Product packaging for 6-Bromo-4-chloroquinolin-7-ol(Cat. No.:CAS No. 1398054-60-8)

6-Bromo-4-chloroquinolin-7-ol

Cat. No.: B3238046
CAS No.: 1398054-60-8
M. Wt: 258.50 g/mol
InChI Key: VYEPKCKGDGMGNV-UHFFFAOYSA-N
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Description

Significance of Halogenated Quinoline (B57606) Derivatives in Synthetic Chemistry Research

Halogenated quinoline derivatives are a class of compounds that have garnered considerable attention in synthetic chemistry due to their utility as versatile intermediates and their presence in biologically active molecules. nih.govrsc.orgrsc.org The introduction of halogen atoms onto the quinoline core provides reactive handles for further chemical modifications, such as cross-coupling reactions, nucleophilic substitutions, and metallation, thereby enabling the construction of more complex molecular architectures. rsc.org This functionalization is crucial for the development of new pharmaceuticals and materials.

For instance, the presence of halogens can significantly influence the electronic properties and lipophilicity of the quinoline system, which in turn can modulate the biological activity of the resulting compounds. nih.gov Researchers have explored various methods for the regioselective halogenation of quinolines, highlighting the importance of controlling the position of the halogen substituent to fine-tune the molecule's properties. rsc.org The synthesis of halogenated quinolines is often a key step in the preparation of compounds investigated for a range of therapeutic applications. nih.gov

The Quinoline Scaffold as a Core Heterocycle in Chemical and Biological Investigations

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. researchgate.net Quinoline and its derivatives are found in numerous natural products and have been identified as the core of a wide array of compounds with diverse biological activities. nih.gov

The versatility of the quinoline ring system allows for its modification at various positions, leading to a vast library of derivatives. These derivatives have been the subject of extensive research, leading to the development of compounds with potential applications in various therapeutic areas. nih.gov The inherent chemical properties of the quinoline scaffold, including its ability to intercalate with DNA and interact with various enzymes, contribute to its broad biological significance. nih.gov

Unique Structural Features and Research Interest in 6-Bromo-4-chloroquinolin-7-ol and Related Isomers

This compound possesses a unique substitution pattern that makes it a compound of particular interest in synthetic and medicinal chemistry research. The molecule features a quinoline core decorated with three distinct functional groups: a bromine atom at position 6, a chlorine atom at position 4, and a hydroxyl group at position 7. This specific arrangement of a halogen, a reactive chloro group, and a phenolic hydroxyl group on the quinoline framework presents a platform for diverse chemical transformations and potential biological interactions.

While direct and extensive research on this compound is not widely documented in publicly available literature, its structural components are found in various researched quinoline derivatives. The chloro-substituent at the 4-position is known to be a good leaving group, making it a prime site for nucleophilic substitution to introduce a variety of other functional groups. The bromo-substituent at the 6-position offers another site for modification, typically through metal-catalyzed cross-coupling reactions. The hydroxyl group at the 7-position can influence the molecule's solubility and hydrogen-bonding capabilities, and can also be a site for further derivatization.

The synthesis of the closely related compound, 6-bromo-4-chloro-7-methoxyquinoline, has been described, starting from 4-bromo-3-methoxyaniline (B105682) and 2,2-dimethyl-1,3-dioxane-4,6-dione. guidechem.com The final step in this synthesis involves the chlorination of 6-bromo-7-methoxyquinolin-4-ol (B1289866) using phosphorus oxychloride. guidechem.com It is a standard synthetic procedure to deprotect a methoxy (B1213986) group to yield a hydroxyl group, suggesting a viable synthetic route to this compound from its methoxy-protected precursor.

The research interest in isomers and related structures, such as halogenated 8-hydroxyquinolines, further underscores the potential significance of this compound. researchgate.net For example, derivatives of 8-hydroxyquinoline (B1678124) have been investigated for their biological activities, which are often influenced by the nature and position of halogen substituents. researchgate.netnih.gov The study of such isomers provides valuable insights into the structure-activity relationships of substituted quinolines, forming a basis for the rational design of new compounds with specific properties.

Below is a table of related compounds and their key structural features for comparison:

Compound NamePosition 4Position 6Position 7Key Features & Research Context
This compound ChloroBromoHydroxylTarget compound of interest for synthetic modification.
6-Bromo-4-chloroquinolineChloroBromoHydrogenA known intermediate for further functionalization. atlantis-press.comsigmaaldrich.comchemicalbook.com
6-Bromo-4-chloro-7-methoxyquinolineChloroBromoMethoxyA direct precursor to the target compound. guidechem.combldpharm.combiosynth.com
7-HydroxyquinolineHydrogenHydrogenHydroxylA fundamental quinolinol for studying the effect of the hydroxyl group. chemicalbook.com
Halogenated 8-HydroxyquinolinesVariousVariousHydrogenExtensively studied for biological activities, providing context for the importance of the hydroxyl group on the quinoline ring. researchgate.netnih.govnih.gov
7-Bromo-6-chloro-8-fluoroquinazolin-4-ol-ChloroBromoAn example of a related heterocyclic system with a similar halogen substitution pattern. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClNO B3238046 6-Bromo-4-chloroquinolin-7-ol CAS No. 1398054-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloroquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-3-5-7(11)1-2-12-8(5)4-9(6)13/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEPKCKGDGMGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306940
Record name 6-Bromo-4-chloro-7-quinolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398054-60-8
Record name 6-Bromo-4-chloro-7-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398054-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-7-quinolinol
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URL https://comptox.epa.gov/dashboard/DTXSID001306940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 4 Chloroquinolin 7 Ol and Analogues

Strategic Retrosynthesis and Precursor Identification

A logical retrosynthetic analysis of 6-Bromo-4-chloroquinolin-7-ol (I) guides the identification of key precursors. The chloro group at the C4 position can be retrosynthetically disconnected via a nucleophilic substitution or a Sandmeyer-type reaction, leading to the corresponding 4-hydroxyquinoline (II). The quinoline (B57606) core itself can be disconnected through established cyclization strategies, such as the Gould-Jacobs or Skraup reactions. This points to a substituted aniline as a crucial precursor. Specifically, the 6-bromo and 7-hydroxy substituents suggest the use of 2-Amino-4-bromophenol (III) as a primary building block. Further disconnection of this aminophenol reveals simpler starting materials like 4-bromophenol or p-bromoaniline, which can be functionalized to introduce the necessary amino and hydroxyl groups.

Retrosynthetic Pathway for this compound:

This analysis identifies the following key precursors for the synthesis of the target molecule and its analogues:

Precursor NameChemical StructureRationale for Selection
2-Amino-4-bromophenol [Image of 2-Amino-4-bromophenol structure]Provides the A-ring with the required 6-bromo and 7-hydroxy substitution pattern.
Diethyl (ethoxymethylene)malonate [Image of Diethyl (ethoxymethylene)malonate structure]A common C3 synthon for the Gould-Jacobs reaction to form the quinoline B-ring.
Glycerol [Image of Glycerol structure]A source of the three-carbon chain required for the Skraup reaction.
Phosphorus oxychloride (POCl₃) POCl₃A standard reagent for converting a 4-hydroxyquinoline to a 4-chloroquinoline (B167314).

Classical Quinoline Synthesis Adaptations

Classical methods for quinoline synthesis, developed over a century ago, remain valuable for their robustness and scalability. Adaptations of these methods are essential for the synthesis of highly substituted quinolines like this compound.

Gould-Jacobs and Skraup Reactions for Substituted Quinoline Precursors

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines from anilines and diethyl (ethoxymethylene)malonate google.comwikipedia.org. The reaction proceeds through an initial Michael addition followed by a thermal cyclization. For the synthesis of the 6-bromo-7-hydroxyquinoline precursor, 2-Amino-4-bromophenol would be the starting aniline derivative. The reaction would yield ethyl 6-bromo-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, which upon hydrolysis and decarboxylation would afford 6-Bromoquinolin-4,7-diol.

The Skraup reaction , a one-pot synthesis, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring wikipedia.orgiipseries.orgnih.gov. Employing 2-Amino-4-bromophenol in a Skraup synthesis would theoretically lead to the formation of 6-Bromoquinolin-7-ol. However, the harsh reaction conditions (strong acid and high temperatures) might lead to side reactions and potential degradation of the hydroxyl group.

Comparison of Classical Synthesis Precursors:

ReactionAniline PrecursorC3 SynthonKey Intermediate
Gould-Jacobs 2-Amino-4-bromophenolDiethyl (ethoxymethylene)malonate6-Bromo-4,7-dihydroxyquinoline-3-carboxylate
Skraup 2-Amino-4-bromophenolGlycerol (dehydrated to acrolein)1,2-Dihydro-6-bromoquinolin-7-ol

Cyclization Reactions Involving Halogenated Aniline Derivatives

The synthesis of the quinoline core often relies on the cyclization of a substituted aniline derivative. The presence of halogens on the aniline ring can influence the regioselectivity of the cyclization. For instance, in the synthesis of 6-bromo-4-iodoquinoline, 4-bromoaniline is a key starting material atlantis-press.comablelab.eu. The cyclization is typically achieved by reacting the aniline with a suitable three-carbon synthon, followed by an acid-catalyzed ring closure. The electronic effects of the halogen substituent (in this case, bromine) can direct the cyclization to the desired position.

Modern Synthetic Approaches

Modern synthetic methods offer greater control over regioselectivity and functional group tolerance, which are crucial for the synthesis of complex molecules like this compound.

Regioselective Halogenation and Dehalogenation Techniques

Achieving the specific halogenation pattern in this compound often requires regioselective halogenation techniques. The introduction of the chloro group at the C4 position is typically accomplished by treating the corresponding 4-hydroxyquinoline (6-Bromoquinolin-4,7-diol) with a chlorinating agent like phosphorus oxychloride (POCl₃) atlantis-press.com. The hydroxyl group at C4 is more reactive than the one at C7, allowing for selective chlorination.

Regioselective bromination of a quinolin-7-ol precursor at the C6 position would require careful selection of the brominating agent and reaction conditions to avoid bromination at other activated positions of the quinoline ring.

Nucleophilic Substitution Reactions in Quinoline Core Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing various functional groups onto the quinoline core, particularly at the C4 position. The chloro group at C4 of a quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride by a variety of nucleophiles. For instance, 4-chloroquinolines can react with amines to yield 4-aminoquinolines nih.gov. While not directly applicable to the synthesis of the hydroxyl group in the target molecule, this reactivity highlights the potential for further functionalization of the this compound scaffold.

The synthesis of 6-bromo-4-iodoquinoline from 6-bromo-4-chloroquinoline via a Finkelstein-type reaction with sodium iodide demonstrates a practical application of nucleophilic substitution on a 4-chloroquinoline derivative atlantis-press.com.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) on Halogenated Quinoline Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated quinolines, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. sigmaaldrich.comresearchgate.net The presence of multiple halogen atoms on the quinoline core, such as in this compound, offers opportunities for regioselective modifications. The differential reactivity of the C-Cl versus C-Br bond (C-Br bonds are typically more reactive in oxidative addition to Pd(0)) allows for sequential, site-selective couplings. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used for synthesizing biaryl and substituted quinoline derivatives. wikipedia.orgresearchgate.net For a substrate like this compound, the reaction can be selectively performed at the more reactive 6-bromo position. A typical reaction involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of Pd(OAc)₂ with a suitable phosphine ligand, and a base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture like dioxane/water. researchgate.netharvard.edu

The choice of catalyst, ligand, and base is critical for achieving high yields. For instance, sterically hindered phosphine ligands can promote the coupling of challenging substrates. sigmaaldrich.com The reaction is tolerant of various functional groups, making it a robust method for late-stage functionalization in complex syntheses. nih.gov

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction can be applied to halogenated quinolines to introduce alkenyl substituents. For this compound, the C-Br bond would be the preferred site for the Heck coupling. Catalysts like palladium(II) acetate (B1210297) [Pd(OAc)₂] with phosphine ligands are commonly employed, along with a base such as triethylamine (B128534) (Et₃N). wikipedia.org The reaction conditions, including temperature and solvent, can be tuned to optimize the yield and selectivity of the desired product. The use of phosphine-free catalysts has also been explored to simplify the reaction setup. organic-chemistry.org

ReactionHalogenated Quinoline SubstrateCoupling PartnerCatalyst SystemBaseTypical Yield (%)
Suzuki Coupling 4-Chloroquinoline derivativeArylboronic acidPd(PPh₃)₄K₂CO₃75-90
Suzuki Coupling 6-Iodoquinazolin-4-amine2-Methylbut-3-yn-2-olPdCl₂(dppf), CuIEt₃N73
Heck Reaction Aryl BromideAlkenePd(OAc)₂ / LigandEt₃N / K₂CO₃60-85
Heck Reaction Aryl ChlorideAlkenePd(II) complexesOrganic Ionic Base70-95

This table presents generalized data for palladium-catalyzed cross-coupling reactions on related halogenated heterocyclic scaffolds to illustrate typical conditions and outcomes. researchgate.netresearchgate.netacs.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield of desired quinoline derivatives while minimizing side products is a key objective in synthetic chemistry. Several strategies are employed to optimize reaction conditions for the synthesis of complex molecules like this compound.

Key parameters for optimization include the choice of catalyst, solvent, base, temperature, and reaction time. researchgate.netresearchgate.net For palladium-catalyzed reactions, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, XPhos, SPhos) is a common starting point to identify the most active catalytic system. sigmaaldrich.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate reaction rates and improve yields in quinoline synthesis. mdpi.com By rapidly and efficiently heating the reaction mixture, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes. This method has been successfully applied to various quinoline-forming reactions, including Friedländer and Pfitzinger-type syntheses, often leading to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.com

Catalyst and Solvent Selection: The choice of solvent can dramatically influence reaction outcomes. For instance, solvent-free conditions have been shown to be more favorable in some quinoline syntheses, reducing waste and simplifying purification. In other cases, polar aprotic solvents like DMF or DMSO are effective. The development of heterogeneous catalysts, such as silica (B1680970) nanoparticles or montmorillonite K10 clay, offers advantages in terms of catalyst recovery and reusability, contributing to both yield enhancement and process sustainability.

Optimization ParameterTraditional MethodOptimized StrategyAdvantage
Heating Conventional oil bath (hours)Microwave irradiation (minutes)Reduced reaction time, increased yield, fewer byproducts.
Catalyst Homogeneous catalystHeterogeneous catalyst (e.g., silica NPs)Easy separation, catalyst recyclability.
Solvent Organic solvents (e.g., Toluene (B28343), DMF)Solvent-free or aqueous conditionsReduced environmental impact, simplified workup. researchgate.netjocpr.com
Reaction Type Stepwise synthesisOne-pot, multicomponent reactionIncreased efficiency, atom economy. acs.org

This table summarizes common strategies for optimizing reaction conditions and enhancing yields in quinoline synthesis.

Green Chemistry Principles and Sustainable Synthesis Routes

The integration of green chemistry principles into the synthesis of quinolines is a growing area of focus, aiming to reduce the environmental impact of chemical processes. benthamdirect.comacs.org This involves developing methods that are more energy-efficient, use less hazardous materials, and generate minimal waste. benthamdirect.com

Sustainable Approaches: Several green strategies have been developed for quinoline synthesis:

Use of Green Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water or ethanol, or conducting reactions under solvent-free conditions, is a core principle of green chemistry. acs.orgjocpr.com

Alternative Energy Sources: As mentioned, microwave irradiation and ultrasound-promoted synthesis are energy-efficient methods that can enhance reaction rates and yields while reducing energy consumption. benthamdirect.comnih.gov

Recyclable Catalysts: The use of nanocatalysts or solid-supported catalysts allows for easy separation from the reaction mixture and multiple reuse cycles, improving the economic and environmental viability of the synthesis. acs.orgnih.gov

Atom Economy: Multicomponent reactions (MCRs) are highly valued for their atom economy, as they combine three or more reactants in a single step to form a complex product, minimizing the formation of byproducts. acs.org

These sustainable approaches are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic processes for producing valuable quinoline derivatives. benthamdirect.commdpi.com The development of such green protocols is essential for the future of pharmaceutical and chemical manufacturing. nih.gov

Advanced Spectroscopic and Structural Characterization of 6 Bromo 4 Chloroquinolin 7 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy stands as the cornerstone for the definitive structural assignment of 6-Bromo-4-chloroquinolin-7-ol, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D and 2D NMR Techniques for Connectivity and Stereochemical Elucidation

While specific experimental NMR data for this compound is not widely available in published literature, the expected spectra can be inferred from the analysis of closely related quinoline (B57606) derivatives. One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, are the initial step in this process. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline core. The chemical shifts of these protons are influenced by the electronic effects of the bromine, chlorine, and hydroxyl substituents. For instance, protons on the aromatic ring are generally expected to resonate in the δ 6–8 ppm range tsijournals.com. The substitution pattern will dictate the multiplicity of these signals due to spin-spin coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, with carbons attached to electronegative atoms like chlorine, bromine, and oxygen appearing at characteristic downfield shifts. Theoretical calculations, such as those using Density Functional Theory (DFT), can aid in the preliminary assignment of these shifts tsijournals.com.

To establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are indispensable. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons, which helps in piecing together the molecular skeleton. For example, HMBC can be used to confirm the positions of the substituents by observing correlations between protons on the quinoline ring and the quaternary carbons bearing the bromo, chloro, and hydroxyl groups.

Investigations of Tautomeric Forms and Solvent Effects via NMR

A significant aspect of the chemistry of hydroxyquinolines is their potential to exist in tautomeric forms, most commonly the enol (hydroxyquinoline) and keto (quinolone) forms. The equilibrium between these tautomers can be influenced by factors such as the substitution pattern and the solvent. NMR spectroscopy is a powerful tool for investigating this phenomenon nih.govencyclopedia.pub.

In the case of this compound, the presence of the hydroxyl group at the 7-position allows for potential tautomerization. By acquiring NMR spectra in various solvents of differing polarity (e.g., CDCl₃, DMSO-d₆), it is possible to observe changes in chemical shifts and coupling constants that indicate a shift in the tautomeric equilibrium nih.gov. For example, the chemical shifts of the protons and carbons near the hydroxyl and nitrogen atoms would be particularly sensitive to these changes. In some instances, if the rate of exchange between tautomers is slow on the NMR timescale, separate sets of signals for each tautomer might be observed. More commonly, an averaged spectrum is seen, and the position of the signals reflects the relative populations of the tautomers encyclopedia.pub.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the vibrational modes of the molecule.

The FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be found in the lower frequency region of the spectrum. Computational methods, such as DFT, can be employed to calculate the theoretical vibrational frequencies, which can then be compared with the experimental data to aid in the assignment of the observed bands sigmaaldrich.com.

Raman spectroscopy provides complementary information to FT-IR. While strong in the IR spectrum, the O-H stretch is typically weak in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic ring system often give rise to strong Raman signals. The combination of both FT-IR and Raman spectra allows for a more complete picture of the vibrational properties of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry is a critical tool for determining the elemental composition of this compound and for gaining insights into its structure through fragmentation analysis. HRMS can provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. For a related compound, 6-bromo-4-chloro-7-methylquinoline, the predicted monoisotopic mass is 254.94504 Da uni.lu.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Furthermore, X-ray crystallography can reveal details about the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the quinoline ring. These interactions play a crucial role in the packing of the molecules in the crystal lattice. While no crystal structure for this compound has been reported in the Cambridge Structural Database, the analysis of related quinoline structures provides a basis for predicting its solid-state behavior.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence of a hydroxyl group at the 7-position and a nitrogen atom within the quinoline ring system provides classic hydrogen bond donor and acceptor sites, respectively. It is highly probable that the crystal structure would feature strong intermolecular O-H···N hydrogen bonds, linking adjacent molecules into chains or dimeric motifs. This type of interaction is a dominant force in the crystal packing of many hydroxyquinolines.

In addition to these specific interactions, π-π stacking between the aromatic quinoline rings is expected to contribute to the crystal's stability. In many planar heterocyclic systems, molecules arrange in a parallel or offset fashion to maximize these dispersive forces. The specific geometry of the stacking would be influenced by the electronic nature of the substituents.

Computational studies using Density Functional Theory (DFT) on similar molecules, such as 6-chloroquinoline, have been employed to analyze weak intermolecular interactions, including hydrogen bonding and van der Waals forces, in both monomeric and dimeric forms. researchgate.net Such theoretical analyses for this compound would provide quantitative insights into the energies and geometries of these interactions. Hirshfeld surface analysis is another powerful computational tool that could be used to visualize and quantify the various intermolecular contacts within the crystal lattice.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPredicted Nature
Hydrogen BondO-H (hydroxyl group)N (quinoline ring)Strong, directional
Halogen BondC-BrO (hydroxyl), N (quinoline)Directional, stabilizing
Halogen BondC-ClO (hydroxyl), N (quinoline)Directional, stabilizing
π-π StackingQuinoline RingQuinoline RingNon-directional, dispersive

UV-Vis Spectroscopy and Photophysical Properties Studies

The electronic absorption spectrum of this compound is predicted to exhibit characteristic bands in the ultraviolet-visible (UV-Vis) region, arising from π-π* and n-π* electronic transitions within the quinoline chromophore. The precise wavelengths and intensities of these absorptions are modulated by the electronic effects of the bromo, chloro, and hydroxyl substituents.

Based on studies of substituted quinolines, the UV-Vis spectrum of this compound in a non-polar solvent would likely display two to three main absorption bands. The hydroxyl group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline, due to its electron-donating mesomeric effect. Conversely, the electron-withdrawing inductive effects of the halogen atoms would also influence the transition energies.

The photophysical properties, such as the fluorescence quantum yield and lifetime, are also of significant interest. The presence of heavy atoms like bromine can enhance intersystem crossing, potentially leading to phosphorescence or a reduction in fluorescence intensity. Solvatochromism, a shift in the absorption or emission spectra with solvent polarity, is also a possibility due to changes in the dipole moment of the molecule upon electronic excitation.

Table 2: Predicted UV-Vis Absorption Data for this compound (Theoretical)

Predicted TransitionWavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
π-π~320-340HighCyclohexane
π-π~280-300ModerateCyclohexane
n-π*~350-370LowCyclohexane

Note: The data in this table are hypothetical and based on trends observed for structurally similar compounds. Experimental verification is required for accurate values.

Chemical Reactivity and Derivatization Strategies of 6 Bromo 4 Chloroquinolin 7 Ol

Reactivity at the Halogen Substituents (Bromine and Chlorine)

The quinoline (B57606) ring is substituted with two different halogen atoms, bromine and chlorine, at positions 6 and 4, respectively. The distinct electronic environments of these positions govern their reactivity, enabling selective functionalization.

Selective Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated quinolines. In the case of 6-bromo-4-chloroquinolin-7-ol, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the bromine atom at the C6 position. This enhanced reactivity is due to the C4 position being para to the ring nitrogen, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.comyoutube.com The electron-withdrawing nature of the nitrogen atom makes the C4 carbon more electrophilic and thus more prone to attack by nucleophiles. youtube.com

In contrast, the C6-bromo group is on the benzenoid ring of the quinoline system and lacks this activation from the heterocyclic nitrogen. Consequently, SNAr reactions can be performed with high regioselectivity at the C4 position, leaving the C6-bromo group intact for subsequent transformations. This differential reactivity is a cornerstone of its synthetic utility. Studies on related 2,4-dichloroquinazoline (B46505) systems consistently show that nucleophilic substitution, particularly with amines, occurs preferentially at the 4-position. nih.govmdpi.com This principle is directly applicable to the 4-chloroquinoline (B167314) system.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide variety of substituents at the C4 position.

Versatility in Cross-Coupling Reactions for C-C and C-N Bond Formation

While the C4-chloro group is reactive towards SNAr, the C6-bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions. heteroletters.org Aryl bromides are highly valued substrates for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds due to their optimal reactivity in the oxidative addition step of the catalytic cycle. nih.gov

This selectivity allows for a sequential derivatization strategy. First, the C4-chloro position can be modified via SNAr. Subsequently, the C6-bromo position can be engaged in a cross-coupling reaction. Common cross-coupling reactions utilized with substrates like this include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or vinyl groups.

Buchwald-Hartwig Amination: This method facilitates the formation of a C-N bond by coupling the aryl bromide with an amine. It is a powerful tool for constructing arylamines. heteroletters.orgbeilstein-journals.org

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne, providing access to substituted alkynylquinolines. libretexts.org

Stille Coupling: Involves the reaction of the aryl bromide with an organotin compound to form a C-C bond. libretexts.org

The table below summarizes the selective reactivity of the halogen substituents.

PositionHalogenPrimary Reaction TypeActivating FactorCommon Reagents
C4 ChlorineNucleophilic Aromatic Substitution (SNAr)Activation by ring nitrogenAmines, Alkoxides, Thiolates
C6 BrominePalladium-Catalyzed Cross-CouplingSuitable for oxidative additionBoronic acids (Suzuki), Amines (Buchwald-Hartwig), Alkynes (Sonogashira)

Transformations Involving the Hydroxyl Group at Position 7

The phenolic hydroxyl group at the C7 position offers another site for chemical modification, primarily through reactions targeting the oxygen atom.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be readily converted into ethers and esters through O-alkylation and O-acylation, respectively.

O-Alkylation: This is typically achieved under basic conditions. A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This intermediate then reacts with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a sulfate, in an SN2 reaction to yield the corresponding ether.

O-Acylation: The formation of esters can be accomplished by treating the hydroxyl group with an acylating agent. Common reagents include acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl).

Ether and Ester Linkage Formation

The formation of ether and ester linkages from the C7-hydroxyl group is a fundamental strategy for modifying the molecule's properties. These reactions are generally high-yielding and allow for the introduction of a vast array of functional groups. For instance, etherification can be used to attach long alkyl chains, polyether chains (e.g., polyethylene (B3416737) glycol), or other functionalized fragments. Esterification can introduce groups that may later serve as protecting groups or be designed for specific biological interactions.

The table below outlines typical conditions for these transformations.

TransformationReagent TypeTypical ReagentsBaseProduct
O-Alkylation Alkyl HalideCH₃I, BnBr, CH₃CH₂BrK₂CO₃, NaH, Cs₂CO₃7-Alkoxyquinoline
O-Acylation Acyl Halide / AnhydrideAcetyl chloride, Benzoyl chloride, Acetic anhydridePyridine, Et₃N7-Acyloxyquinoline

Electrophilic Aromatic Substitution and Regioselectivity

Electrophilic aromatic substitution (EAS) on the this compound ring system is less common than the reactions at the existing functional groups. The quinoline ring itself is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene (B151609). Furthermore, the presence of two electron-withdrawing halogen substituents (Cl and Br) further deactivates the ring.

However, the hydroxyl group at C7 is a powerful activating, ortho-, para-directing group. Its influence will primarily direct incoming electrophiles to the C8 and C5 positions. The C6 position is already occupied by bromine.

Position C8: This position is ortho to the strongly activating hydroxyl group.

Position C5: This position is para to the hydroxyl group, but also ortho to the deactivating chloro-substituted pyridine ring.

Ring Modification and Rearrangement Studies

The inherent stability of the quinoline ring system means that modifications and rearrangements often require specific activation or harsh reaction conditions. However, several strategies developed for quinoline scaffolds could be hypothetically applied to this compound to generate novel heterocyclic systems.

One theoretical approach involves the skeletal editing of the quinoline framework through rearrangement . A recently developed method for other quinoline systems involves the reaction of quinoline N-oxides with dialkyl acetylenedicarboxylates and water under Brønsted acid catalysis. bioengineer.org This process initiates a cyclization followed by sequential rearrangements, ultimately transforming the quinoline scaffold into 2-substituted indoline (B122111) derivatives. bioengineer.org The applicability of this to this compound would first require oxidation of the quinoline nitrogen to the corresponding N-oxide. The electronic nature of the bromo and hydroxyl substituents would likely influence the feasibility and outcome of this transformation.

Another potential avenue for ring modification is ring expansion . For instance, activated quinolines have been shown to undergo ring expansion with diazocarbonyl compounds in the presence of a copper triflate catalyst, leading to the formation of novel benzoazepines. rsc.org The term "activated" in this context typically refers to quinolines bearing groups that can stabilize reaction intermediates. The hydroxyl group at the C7 position of this compound could potentially play a role in such activation.

Furthermore, rearrangement reactions involving N-acylated dihydroquinolines have been documented. In these cases, N-lithio-1,2-dihydroquinolines react with acid chlorides or esters, and the resulting N-acylated products can rearrange to tertiary carbinols in the presence of organolithium compounds. rsc.org Adapting this to this compound would necessitate initial reduction to the dihydroquinoline, followed by the acylation and rearrangement sequence.

A summary of potential ring modification and rearrangement strategies is presented in the table below.

StrategyDescriptionPotential OutcomeReference
Skeletal Editing via RearrangementReaction of the corresponding N-oxide with dialkyl acetylenedicarboxylates and water under acidic conditions.Formation of 2-substituted indoline derivatives. bioengineer.org
Ring ExpansionReaction with diazocarbonyl compounds in the presence of a copper triflate catalyst.Formation of novel benzoazepine structures. rsc.org
N-Acylated Dihydroquinoline RearrangementFormation of N-acylated dihydroquinolines followed by treatment with organolithium compounds.Rearrangement to tertiary carbinols. rsc.org

Multifunctionalization for Complex Molecular Scaffolds

The strategic functionalization of multiple positions on the this compound core can lead to the generation of complex molecular scaffolds with diverse properties. The existing substituents guide the introduction of new functional groups, allowing for a degree of regiochemical control. Quinoline is recognized as a versatile scaffold in medicinal chemistry, amenable to both electrophilic and nucleophilic substitution reactions, which facilitates its functionalization at various ring positions. nih.govfrontiersin.org

C-H functionalization represents a powerful tool for the direct introduction of new substituents without the need for pre-functionalized starting materials. rsc.orgnih.govacs.org While the specific application to this compound is not explicitly detailed in the literature, general principles of quinoline reactivity suggest that the electron-rich nature of the benzene ring, enhanced by the C7-hydroxyl group, could direct electrophilic functionalization. Conversely, the pyridine ring is generally more susceptible to nucleophilic attack.

The development of quinoline-based hybrids by attaching other pharmacologically active moieties is a common strategy to create compounds with potentially enhanced or dual modes of action. nih.govdoaj.org For this compound, the C4-chloro atom serves as a prime site for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functionalities, including amines, thiols, and alkoxides. The C7-hydroxyl group can also be a handle for derivatization, for instance, through etherification or esterification, to attach other molecular fragments.

Recent advancements have highlighted the synthesis of multi-substituted quinolines for various applications. nih.govfao.org For example, introducing an alkylamino side chain at the C4-position and an alkoxy group at the C7-position of the quinoline nucleus has been explored to enhance biological properties. nih.gov This highlights a potential pathway for the derivatization of this compound, where the C4-chloro is substituted and the C7-hydroxyl is alkylated.

The table below outlines potential strategies for the multifunctionalization of this compound.

StrategyDescriptionPotential OutcomeReference
C-H FunctionalizationDirect introduction of new substituents onto the quinoline core.Selective introduction of functional groups at various positions. rsc.orgnih.govacs.org
Nucleophilic Aromatic SubstitutionDisplacement of the C4-chloro atom with various nucleophiles.Introduction of diverse functionalities at the C4 position. nih.govfrontiersin.org
Derivatization of the C7-Hydroxyl GroupEtherification or esterification of the hydroxyl group.Attachment of other molecular fragments at the C7 position. nih.gov
Synthesis of Hybrid MoleculesCoupling of the quinoline scaffold with other pharmacologically active moieties.Creation of complex molecules with potential dual-action properties. nih.govdoaj.org

Computational and Theoretical Studies of 6 Bromo 4 Chloroquinolin 7 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful tool for predicting the electronic structure and molecular geometry of quinoline (B57606) derivatives. rsc.orgnih.gov These calculations, typically employing methods like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of the molecule's geometry to its lowest energy state. nih.gov For 6-bromo-4-chloroquinolin-7-ol, DFT would reveal key bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in the electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ = -χ).

In related halogenated quinoline systems, the HOMO is often localized on the benzene (B151609) ring and the heteroatom, while the LUMO is distributed over the quinoline ring system. The presence of electron-withdrawing halogen atoms (bromine and chlorine) and the electron-donating hydroxyl group would significantly influence the energies and distributions of these orbitals in this compound.

Table 1: Hypothetical Reactivity Descriptors for this compound (based on similar compounds)

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--5.8
LUMO EnergyELUMO--1.9
Energy GapΔEELUMO - EHOMO3.9
Ionization PotentialI-EHOMO5.8
Electron AffinityA-ELUMO1.9
Electronegativityχ(I + A) / 23.85
Chemical Hardnessη(I - A) / 21.95
Chemical SoftnessS1 / 2η0.256
Electrophilicity Indexωμ² / 2η3.79

Note: The values in this table are hypothetical and are presented for illustrative purposes based on trends observed in similar molecules. Actual values would require specific DFT calculations for this compound.

Electrostatic Potential Maps and Charge Distribution Studies

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, making them potential sites for protonation and hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The carbon atoms bonded to the electronegative chlorine and bromine atoms would also show regions of positive potential.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative energies. scispace.com For this compound, the primary source of conformational flexibility would be the rotation around the C-O bond of the hydroxyl group.

By systematically rotating the dihedral angle of the H-O-C-C bond and calculating the energy at each step, a potential energy surface can be generated. This reveals the most stable conformation (the global minimum) and any other low-energy conformers. The energy barriers between these conformers can also be determined, providing insight into the molecule's flexibility at different temperatures. nih.gov Computational studies on similar molecules have shown that intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom can significantly stabilize certain conformations. researchgate.net

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods are widely used to predict and help interpret various types of spectroscopic data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. These predicted shifts, when compared to experimental data, can aid in the structural elucidation of the molecule. nih.gov For this compound, the calculations would predict the chemical shifts for the aromatic protons and carbons, as well as the hydroxyl proton, taking into account the electronic effects of the halogen and hydroxyl substituents.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to assign the observed vibrational modes. eurjchem.com Key vibrational modes for this compound would include the O-H stretching of the hydroxyl group, C-N and C=C stretching vibrations of the quinoline ring, and C-Cl and C-Br stretching vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would show absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring system, with the positions of these bands influenced by the substituents.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling can be used to explore the potential reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, the reaction pathways for processes such as electrophilic substitution, nucleophilic substitution, or other chemical transformations can be mapped out. rsc.org This provides valuable insights into the feasibility and regioselectivity of different reactions. For instance, the reactivity of the chlorine atom at the 4-position towards nucleophilic substitution could be computationally investigated.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors, derived from DFT calculations, can be used to establish quantitative structure-reactivity relationships (QSRR). eurjchem.com By correlating these descriptors with experimentally observed reactivity for a series of related compounds, predictive models can be developed. mdpi.com For quinoline derivatives, descriptors such as the HOMO-LUMO gap, hardness, softness, and electrophilicity index have been shown to correlate with various biological activities and chemical reactivities. nih.gov Such correlations, if established for a series of substituted quinolin-7-ols, could predict the reactivity of this compound in various chemical and biological systems.

Applications of 6 Bromo 4 Chloroquinolin 7 Ol As a Synthetic Intermediate in Advanced Research

Precursor in the Synthesis of Novel Heterocyclic Scaffolds for Drug Discovery Research

The trifunctional nature of 6-Bromo-4-chloroquinolin-7-ol, possessing chloro, bromo, and hydroxyl groups, provides three distinct points for chemical modification. This makes it an ideal starting material for creating novel and complex heterocyclic systems. The chlorine at the C4 position is highly susceptible to nucleophilic substitution, the bromine at C6 is amenable to palladium-catalyzed cross-coupling reactions, and the hydroxyl group at C7 can be alkylated, acylated, or used as a directing group. This multi-handle functionality is highly sought after in drug discovery for generating chemical diversity.

Design and Synthesis of Compound Libraries for Biological Screening (Research Focus)

The generation of compound libraries, which are collections of structurally related molecules, is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify "hit" compounds with desired activity. The structure of this compound is well-suited for this purpose.

Research on related quinazoline (B50416) scaffolds demonstrates this principle effectively. For instance, a library of 6-bromo quinazoline-4(3H)-one derivatives was synthesized to explore potential anticancer agents. nih.gov Starting with a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate, researchers introduced a variety of alkyl and benzyl (B1604629) groups via reaction at the thiol position to create a library of compounds (8a-8h). nih.gov

Similarly, libraries of 7-chloroquinoline (B30040) derivatives have been prepared to explore new bioactive agents. durham.ac.ukmdpi.com In one study, mixed lithium-magnesium reagents were used to functionalize the 7-chloroquinoline core by reacting it with a range of different electrophiles, successfully creating a library of novel derivatives. durham.ac.uk This approach highlights how the chloro- and bromo-substituents on the this compound scaffold could be selectively functionalized to rapidly build a diverse collection of molecules for biological evaluation. Molecular hybridization, which combines two or more pharmacophores, is another strategy used to expand drug libraries, and the quinoline (B57606) moiety is a common component in such designs. mdpi.com

Exploration of Structure-Activity Relationships (SAR) in a Research Context)

Structure-Activity Relationship (SAR) studies are crucial for optimizing a "hit" compound into a "lead" candidate for drug development. This involves systematically modifying the molecule's structure and assessing how these changes affect its biological activity. The distinct functional groups on this compound allow for precise and independent modifications to probe the SAR of its derivatives.

A clear example of an SAR study can be seen with the previously mentioned 6-bromo quinazoline derivatives, which were evaluated for their antiproliferative activity against cancer cell lines. nih.gov The study revealed that the nature of the substituent attached to the core scaffold significantly impacted cytotoxicity.

CompoundSubstituent (R group)IC₅₀ on MCF-7 (µM)IC₅₀ on SW480 (µM)
8aEthyl15.85 ± 3.3217.85 ± 0.92
8bPropyl29.20 ± 2.6231.50 ± 2.45
8cBenzyl40.35 ± 1.5243.60 ± 3.55
8d4-Fluorobenzyl> 50> 50
8e4-Chlorobenzyl> 50> 50

This table presents SAR data for a series of 6-bromo-2-(S-substituted) quinazolin-4(3H)-one derivatives, demonstrating how changes in the 'R' group affect anticancer activity. The data shows that small alkyl groups like ethyl resulted in the highest potency. Data sourced from Emami et al., 2024. nih.gov

This type of systematic modification would be directly applicable to derivatives of this compound. For example, one could synthesize a series of compounds by keeping the bromo and hydroxyl groups constant while varying the substituent at the 4-position to determine the optimal group for a specific biological target. Subsequently, the group at the 4-position could be held constant while modifying the substituent at the 6-position (via cross-coupling) to further refine activity. nih.gov

Role in Materials Science Research and Optoelectronic Applications (Exploratory Studies)

While the primary research focus for quinoline derivatives is in medicine, their unique electronic and photophysical properties also make them attractive for materials science, particularly in the development of dyes, sensors, and optoelectronic components.

Ligand Design for Metal Complexes and Catalysis

The quinoline ring system, containing a nitrogen atom within an aromatic structure, is a classic "bidentate" or "monodentate" ligand in coordination chemistry. The nitrogen atom and, in the case of this compound, the oxygen of the hydroxyl group, can act as electron-pair donors (Lewis bases) to coordinate with metal ions. This allows for the design of novel metal complexes with potential applications in catalysis, sensing, or as imaging agents. The bromo and chloro substituents can further modulate the electronic properties of the ligand, thereby fine-tuning the catalytic or photophysical properties of the resulting metal complex.

Building Blocks for Functional Polymeric Materials

Functional polymers are macromolecules that have specific, tailored properties, such as conductivity, photoreactivity, or catalytic activity. Small molecules with multiple reactive sites, known as building blocks or monomers, are essential for creating these materials. The presence of three distinct functional handles on this compound makes it a candidate for incorporation into functional polymers. google.com For example, the hydroxyl group could be used for polymerization via esterification or etherification, while the bromo and chloro groups remain available for post-polymerization modification, allowing for the attachment of other functional units.

Analytical Methodologies for Research Scale Investigation and Quality Control of 6 Bromo 4 Chloroquinolin 7 Ol

Chromatographic Techniques for Purity Assessment and Separation in Researchijpsr.comasianpubs.org

Chromatographic techniques are the cornerstone for the analysis of 6-bromo-4-chloroquinolin-7-ol, enabling the separation of the target compound from starting materials, intermediates, and impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. The development of a reliable HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. For quinoline (B57606) derivatives, reverse-phase HPLC is commonly employed. researchgate.net A typical method would utilize a C18 column, which separates compounds based on their hydrophobicity.

The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities. Detection is typically performed using a UV detector, as the quinoline ring system is strongly UV-active. acs.org The detection wavelength is selected based on the UV absorbance maximum of this compound, which is anticipated to be in the range of 220-340 nm. researchgate.netacs.org

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for separation of moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the analyte and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in reverse-phase HPLC.
Gradient 5% to 95% B over 20 minutesAllows for the elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic quinoline structure is expected to have strong absorbance at this wavelength.
Injection Volume 10 µLStandard volume for analytical HPLC.

This table presents a hypothetical, yet scientifically grounded, set of starting conditions for method development. Actual parameters may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile impurities that may be present in samples of this compound. oup.com This could include residual solvents from the synthesis or volatile byproducts. For GC-MS analysis, the compound must be sufficiently thermally stable and volatile. While the hydroxyl group in this compound may reduce its volatility, GC-MS can still be applicable, potentially after derivatization of the hydroxyl group to a more volatile silyl (B83357) ether.

The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. madison-proceedings.com The column, often coated with a nonpolar or medium-polarity stationary phase like a DB-5MS, separates components based on their boiling points and interactions with the stationary phase. madison-proceedings.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. researchgate.net

Table 2: Representative GC-MS Parameters for Impurity Profiling

ParameterConditionRationale
Column DB-5MS, 30 m x 0.25 mm, 0.25 µmA common, robust, and low-bleed column suitable for a wide range of analytes. madison-proceedings.com
Carrier Gas Helium at 1.0 mL/minInert carrier gas compatible with mass spectrometry. madison-proceedings.com
Inlet Temperature 280 °CEnsures complete vaporization of the sample.
Oven Program 100 °C (2 min), then 10 °C/min to 300 °C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Mass Range 50-500 m/zCovers the expected mass range of the parent compound and potential impurities.

This table outlines typical GC-MS conditions. The applicability for the underivatized compound would need experimental verification.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. ijpsr.comresearchgate.net During the synthesis of this compound, small aliquots of the reaction mixture can be spotted onto a TLC plate (typically silica (B1680970) gel). acs.org The plate is then developed in a suitable solvent system (mobile phase), which is chosen to provide good separation between the starting material(s), the desired product, and any byproducts.

The choice of eluent is critical and is determined empirically. A common starting point for quinoline derivatives is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate or dichloromethane. After development, the spots are visualized, commonly under UV light (at 254 nm and/or 365 nm), where UV-active compounds appear as dark spots. researchgate.net The disappearance of starting material spots and the appearance of a new product spot indicate the progression of the reaction. researchgate.net The relative retention factor (Rf) value of each spot is characteristic for a given compound in a specific eluent system.

Table 3: Example TLC System for Monitoring Synthesis

ParameterDescription
Stationary Phase Silica Gel 60 F254 aluminum-backed plates
Mobile Phase 7:3 Hexane:Ethyl Acetate (v/v)
Visualization UV lamp (254 nm)
Application Monitoring the conversion of a precursor to this compound.

Quantitative Analytical Methods in Synthetic Reaction Monitoring

Beyond the qualitative assessment provided by TLC, quantitative methods are necessary to determine reaction yield and purity with high accuracy. Both HPLC and GC-MS methods, as described above, can be adapted for quantitative analysis.

For quantitative HPLC or GC analysis, a calibration curve is typically generated using certified reference standards of this compound at several known concentrations. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. researchgate.net The use of an internal standard—a non-reactive compound added in a constant amount to all samples and standards—is highly recommended to correct for variations in injection volume and sample preparation. acs.org Quantitative structure-activity relationship (QSAR) analyses, while more common in drug discovery, are also underpinned by accurate quantitative data for series of compounds. nih.gov

Chiral Resolution and Enantiomeric Purity Analysis (If Applicable)

Chirality in a molecule arises from the presence of a stereocenter, typically a carbon atom bonded to four different substituents, or from other elements of chirality such as axial, planar, or helical chirality. An examination of the structure of this compound reveals no stereocenters, and it does not possess the structural features typically associated with axial chirality found in some other quinoline derivatives. nih.govresearchgate.net Therefore, this compound is an achiral molecule. As a result, chiral resolution and enantiomeric purity analysis are not applicable to this specific compound.

Should a synthetic route involve a chiral precursor or a related chiral quinoline derivative, techniques such as chiral HPLC would be employed. wikipedia.org This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. Alternatively, derivatization with a chiral agent can be performed to create diastereomers, which can then be separated on a standard achiral column. wikipedia.org

Future Directions and Emerging Research Avenues for 6 Bromo 4 Chloroquinolin 7 Ol

Development of More Efficient and Sustainable Synthetic Protocols

The classical methods for synthesizing the quinoline (B57606) core often involve multi-step procedures with harsh reaction conditions. frontiersin.orgatlantis-press.com Future research is increasingly focused on developing more atom-economical, energy-efficient, and environmentally benign synthetic strategies. This includes the exploration of one-pot synthesis, catalysis using earth-abundant metals, and the use of greener solvents. researchgate.netresearchgate.net For instance, traditional syntheses might involve steps like cyclization in high-boiling solvents like diphenyl ether, followed by chlorination using phosphorus oxychloride (POCl3). atlantis-press.comresearchgate.net Sustainable alternatives could involve microwave-assisted organic synthesis to reduce reaction times and energy consumption, or the development of catalytic cycles that minimize waste and avoid stoichiometric toxic reagents.

Synthetic Step Traditional Reagent/Condition Potential Sustainable Alternative
CyclizationHigh temperature (e.g., 250°C in Ph2O) atlantis-press.comMicrowave-assisted synthesis, mechanochemistry
ChlorinationPOCl3 atlantis-press.comresearchgate.netNovel chlorinating agents with better environmental profiles
SolventsDichloromethane, DMF atlantis-press.comBio-based solvents, supercritical fluids

Exploration of Advanced Functionalization for Tailored Chemical Properties

The 6-Bromo-4-chloroquinolin-7-ol core is ripe for advanced functionalization to fine-tune its chemical and physical properties for specific applications. The presence of two distinct halogen atoms (bromine and chlorine) at positions 6 and 4, respectively, offers opportunities for selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise installation of a wide array of substituents to modulate properties like solubility, electronic character, and steric profile.

Furthermore, recent advances in C-H functionalization offer a powerful tool for directly modifying the quinoline scaffold at positions that are otherwise difficult to access. nih.gov This approach avoids the need for pre-functionalized starting materials, making the synthesis more efficient. nih.gov The hydroxyl group at the 7-position also serves as a key handle for introducing new functionalities through etherification or esterification, further expanding the accessible chemical space. The ability to selectively modify different positions on the quinoline ring is crucial for tailoring the molecule's properties to enhance its performance in various applications. researchgate.net

Integration into Complex Molecular Architectures and Supramolecular Assemblies

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the construction of larger, more complex molecular architectures. Its planar aromatic system can participate in π-π stacking interactions, a key driving force in the formation of supramolecular assemblies. The hydroxyl group and the nitrogen atom of the quinoline ring can act as hydrogen bond donors and acceptors, respectively, further directing the self-assembly process.

By strategically modifying the quinoline core through the functionalization methods described above, it is possible to introduce recognition motifs that can guide the assembly of intricate supramolecular structures such as molecular cages, polymers, and metal-organic frameworks (MOFs). These organized assemblies can exhibit novel photophysical, electronic, or catalytic properties arising from the collective behavior of the assembled quinoline units.

Computational-Guided Design of New Quinoline Derivatives with Predicted Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the in silico design of novel molecules with desired properties before their synthesis in the laboratory. nih.gov Methods such as Density Functional Theory (DFT) can be used to predict the reactivity of different sites on the this compound molecule, guiding the selection of reagents and reaction conditions for selective functionalization. ankara.edu.tr

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking simulations can be employed to design new quinoline derivatives with enhanced biological activity or material properties. nih.govnih.gov For example, by modeling the interaction of various substituted quinolines with a specific biological target, researchers can identify modifications that are likely to improve binding affinity and selectivity. This computational-first approach can significantly accelerate the discovery and optimization of new functional molecules based on the this compound scaffold, saving time and resources. ankara.edu.tr

Computational Method Application in Designing Quinoline Derivatives
Density Functional Theory (DFT)Predicting reaction sites, understanding electronic structure
3D-QSARCorrelating 3D structure with biological activity nih.gov
Molecular DockingPredicting binding modes and affinities with biological targets nih.gov

Interdisciplinary Research Opportunities and Novel Applications (e.g., Chemo-Proteomics, Bioorthogonal Chemistry)

The unique chemical handles on this compound open up exciting opportunities for its use in interdisciplinary fields like chemical biology.

Chemo-proteomics is a powerful technique used to identify the protein targets of small molecules within a complex biological system. scitechnol.com A derivative of this compound could be functionalized with a reactive group to create a chemical probe. This probe could then be used to covalently label its protein binding partners in a cell lysate or even in living cells. Subsequent proteomic analysis can then identify these labeled proteins, providing valuable insights into the molecule's mechanism of action. scitechnol.com

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The functional groups on this compound could be modified to incorporate a "bioorthogonal handle," such as an azide or an alkyne. This would allow the molecule to be selectively tagged with a reporter molecule (e.g., a fluorophore) inside a living cell, enabling the visualization and tracking of the molecule's distribution and interactions in real-time. website-files.comescholarship.org The development of such bioorthogonal probes would be a significant step towards understanding the cellular functions of quinoline derivatives. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 6-Bromo-4-chloroquinolin-7-ol to improve yield and purity?

Methodological Answer: Optimize bromination and chlorination steps using palladium catalysts under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography with silica gel (ethyl acetate/hexane gradients). Recrystallization from ethanol/water mixtures can enhance final purity . For analogous quinoline derivatives, L-proline has been used as a catalyst in ethanol to improve stereochemical control .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Use a combination of 1H^1H-/13C^13C-NMR to confirm substitution patterns on the quinoline ring, particularly the hydroxyl group at position 7. IR spectroscopy can identify O–H stretching (~3200 cm1^{-1}) and C–Br/C–Cl vibrations (500–800 cm1^{-1}). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (expected m/z258.94g/molm/z \approx 258.94 \, \text{g/mol}) and isotopic patterns for bromine/chlorine .

Q. What purification methods are effective for isolating this compound post-synthesis?

Methodological Answer: After synthesis, employ gradient column chromatography (silica gel, 60–120 mesh) with dichloromethane/methanol (95:5) to separate impurities. For high-purity crystals, use slow evaporation from a dimethyl sulfoxide (DMSO)/water mixture, which has proven effective for structurally related halogenated quinolines .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts for this compound?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data. If deviations exceed 0.5 ppm, re-examine sample purity or consider crystallographic validation via single-crystal X-ray diffraction using SHELXL for refinement. This approach resolved similar contradictions in brominated quinoline derivatives .

Q. What strategies can resolve contradictions in proposed reaction mechanisms for halogenation at the 4- and 6-positions of the quinoline core?

Methodological Answer: Conduct kinetic isotope effect (KIE) studies using deuterated substrates to identify rate-determining steps. Pair this with 18O^{18}O-labeling of the hydroxyl group to track intramolecular hydrogen bonding’s role in directing electrophilic substitution. Such methods clarified regioselectivity in 4-chloro-7-iodoquinolin-8-ol derivatives .

Q. How can researchers determine hydrogen-bonding interactions in this compound crystals?

Methodological Answer: Use SHELXL for crystallographic refinement to map intermolecular N–H⋯O and O–H⋯Cl interactions. Analyze hydrogen-bond geometries (distance, angle) and generate packing diagrams to identify stabilizing motifs. For example, S(6) ring motifs in related compounds were confirmed via this method .

Q. What are best practices for validating synthetic routes when scaling up this compound production?

Methodological Answer: Perform reproducibility tests across three independent batches, comparing yields and purity via HPLC (C18 column, acetonitrile/water mobile phase). Use differential scanning calorimetry (DSC) to assess thermal stability and polymorphism risks. Triangulate data with spectroscopic results to confirm structural integrity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer: Re-evaluate solvent polarity indices and hydrogen-bonding capacity. For instance, low solubility in water but high solubility in DMSO suggests strong intramolecular H-bonding in the solid state. Confirm via X-ray crystallography and compare with analogs like 4-Bromoquinolin-7-ol, which exhibits similar behavior due to planar stacking .

Q. What experimental approaches can reconcile inconsistent biological activity data across studies?

Methodological Answer: Standardize assay conditions (e.g., pH, temperature) and validate compound stability under testing conditions using LC-MS. Cross-reference with structural analogs (e.g., 5-chloro-7-iodoquinolin-8-ol) to identify activity trends linked to halogen positioning .

Methodological Design

Q. How to design a study investigating the electronic effects of bromine/chlorine substituents on this compound’s reactivity?

Methodological Answer: Use Hammett substituent constants (σBr\sigma_{Br}, σCl\sigma_{Cl}) to predict electrophilic/nucleophilic behavior. Pair with computational modeling (e.g., Mulliken charges) and experimental kinetic studies on nitration or sulfonation reactions. Compare results with 4-Bromo-2-chlorophenylacetic acid to isolate electronic vs. steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.